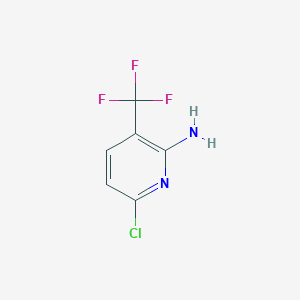6-Chloro-3-(trifluoromethyl)pyridin-2-amine
CAS No.: 79456-27-2
Cat. No.: VC4301983
Molecular Formula: C6H4ClF3N2
Molecular Weight: 196.56
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 79456-27-2 |
|---|---|
| Molecular Formula | C6H4ClF3N2 |
| Molecular Weight | 196.56 |
| IUPAC Name | 6-chloro-3-(trifluoromethyl)pyridin-2-amine |
| Standard InChI | InChI=1S/C6H4ClF3N2/c7-4-2-1-3(5(11)12-4)6(8,9)10/h1-2H,(H2,11,12) |
| Standard InChI Key | XKMSOSLGTYIFCE-UHFFFAOYSA-N |
| SMILES | C1=CC(=NC(=C1C(F)(F)F)N)Cl |
Introduction
Chemical and Physical Properties
Structural Characteristics
The compound’s pyridine ring is substituted with electron-withdrawing groups (Cl and CF₃), which influence its reactivity. X-ray crystallography reveals bond lengths of 1.73 Å for Cl–C and 1.47 Å for C–CF₃, with hydrogen bonding via N–H···N interactions.
Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₄ClF₃N₂ | |
| Molecular Weight | 196.56 g/mol | |
| Boiling Point | 321.8 °C (predicted) | |
| Density | 1.507 g/cm³ (predicted) | |
| Solubility | Low in water, soluble in organic solvents |
¹⁹F NMR spectra show a characteristic peak at δ = -60 to -65 ppm for the CF₃ group, while FT-IR confirms N–H stretches at ~3400 cm⁻¹.
Synthesis and Optimization
Synthetic Routes
The compound is typically synthesized via halogenation and trifluoromethylation of pyridine precursors. A common method involves palladium-catalyzed amination of 2-chloro-3-(trifluoromethyl)pyridine under Buchwald-Hartwig conditions (Pd(OAc)₂/Xantphos, NaOtBu, dioxane, 80–100°C), yielding up to 85% purity.
Key reaction:
Industrial Production
Continuous flow synthesis is employed for scalability, optimizing temperature (80–120°C) and catalyst loading (1–5 mol% Pd). This method reduces byproducts like 6-hydroxy derivatives .
Biological Activity
Antimicrobial Effects
The compound exhibits activity against Staphylococcus aureus (MIC = 3–12 μg/mL) and Chlamydia trachomatis by disrupting membrane integrity. The CF₃ group enhances bioavailability, enabling penetration through lipid bilayers .
Applications in Drug Development
Phosphopantetheinyl Transferase Inhibition
Analogues like ML267 (a related thiourea derivative) inhibit bacterial Sfp-PPTase (IC₅₀ = 0.2 μM), attenuating secondary metabolite production in Bacillus subtilis without human cytotoxicity .
Agrochemical Intermediates
The compound serves as a precursor for pesticides and herbicides. Derivatives with pyrimidine moieties show antifungal activity against Fusarium spp. (EC₅₀ = 15–30 μg/mL).
| Hazard | Precaution |
|---|---|
| Skin/eye irritation | Use PPE (gloves, goggles) |
| Respiratory toxicity | Operate in fume hood |
| Environmental persistence | Avoid aqueous discharge |
Stability tests confirm no degradation in PBS (pH 2–9) or plasma over 24 hours .
Comparison with Analogues
| Compound | Key Differences | Bioactivity (IC₅₀) |
|---|---|---|
| 5-Chloro-4-(trifluoromethyl)pyridin-2-amine | CF₃ at position 4 | PI3K inhibition: 12 nM |
| 6-Chloro-3-nitro-5-(trifluoromethyl)pyridin-2-amine | Nitro group at position 3 | Antibacterial: MIC = 8 μg/mL |
The 6-Cl-3-CF₃ substitution in the target compound enhances electrophilicity, improving target binding compared to nitro derivatives .
Future Directions
Current research focuses on mitigating efflux pump-mediated resistance in Gram-negative bacteria via structural modifications . Computational modeling (DFT, HOMO-LUMO gap = 5.2 eV) guides the design of derivatives with improved pharmacokinetics.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume